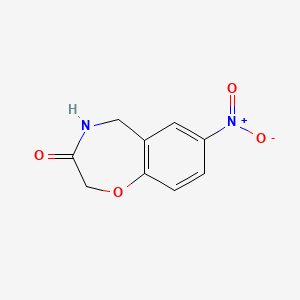

![molecular formula C17H15N3O B5512541 2-(咪唑并[1,2-a]吡啶-6-基羰基)-1,2,3,4-四氢异喹啉](/img/structure/B5512541.png)

2-(咪唑并[1,2-a]吡啶-6-基羰基)-1,2,3,4-四氢异喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines and related compounds involves various methodologies, including one-pot three-component reactions, water-mediated hydroamination, and silver-catalyzed aminooxygenation processes. For instance, Maleki et al. (2014) described the synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines via a one-pot reaction using benzene-1,2-dicarbaldehyde, trimethylsilylcyanide, and various pyridin-2-amines in the presence of a catalytic amount of nano-Fe3O4@SiO2 anchored sulfuric acid in ethanol, yielding good-to-high outcomes (Maleki, 2014). Additionally, Darapaneni Chandra Mohan et al. (2013) reported aqueous syntheses of methylimidazo[1,2-a]pyridines without the deliberate addition of a catalyst, demonstrating the versatility of synthetic approaches for these compounds (Mohan, Rao, & Adimurthy, 2013).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is characterized by the fusion of imidazo and pyridine rings, which contributes to their unique chemical behavior. Advanced techniques, including X-ray crystallography, have been employed to determine the precise molecular geometries of these compounds, elucidating their three-dimensional arrangements and bonding patterns.

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines undergo various chemical reactions, reflecting their reactive nature. These include cycloaddition reactions, as described by Mokhtari et al. (2015), where isatin-3-imines react with pyridinium and isoquinolinium ylides to form spirocyclic imidazo[1,2-a]pyridine and isoquinoline derivatives through polar [3+2] cycloaddition reactions, showcasing the compounds' versatility in forming complex structures (Mokhtari, Seifi, Saheb, & Sheibani, 2015).

科学研究应用

合成技术

- 固相合成: Hutchins和Chapman (1996) 开发了一种利用取代的 m-酪胺、组胺以及各种芳香族、脂族和杂环醛在固体载体上制备 1,2,3,4-四氢异喹啉的方法 (Hutchins & Chapman, 1996).

- 一步合成: Maleki (2014) 描述了一种使用催化量的纳米-Fe3O4@SiO2 锚定的硫酸进行吡啶并[2′,1′:2,3]咪唑并[4,5-c]异喹啉一步合成的 (Maleki, 2014).

催化和化学过程

- 可见光促进反应: Kibriya、Bagdi 和 Hajra (2018) 开发了一种无金属、可见光促进的 C(sp3)-C(sp2) 交叉脱氢偶联方法,使用玫瑰红作为光敏剂 (Kibriya, Bagdi, & Hajra, 2018).

- 铜催化的官能化: Donthiri 等人 (2014) 报道了碘化铜(I) 催化的吡啶和异喹啉的氧化 C(sp(2))-H 官能化,用于合成咪唑并[1,2-a]吡啶 (Donthiri, Pappula, Reddy, Bairagi, & Adimurthy, 2014).

药学和生物学应用

- 抗菌活性: Elenich 等人 (2019) 合成了噻唑、咪唑并[1,2-a]吡啶和咪唑并[1,2-a]嘧啶的衍生物,并指出几种化合物表现出很高的抗菌活性 (Elenich et al., 2019).

- 抗真菌活性: Göktaş 等人 (2014) 合成并评估了新的咪唑并[1,2-a]吡啶对各种真菌菌株的抗真菌活性 (Göktaş, Cesur, Şatana, & Uzun, 2014).

作用机制

While the specific mechanism of action for “2-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline” is not explicitly mentioned in the search results, imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines have been shown to target essential, conserved cellular processes . For example, one imidazo[1,2-a]pyridine was found to disrupt mitochondrial functions, while an imidazo[1,2-a]pyrimidine caused nuclear DNA damage .

安全和危害

While specific safety and hazard information for “2-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline” is not available in the search results, it’s important to handle all chemicals with care and follow safety guidelines. For example, some imidazo[1,2-a]pyridines are considered hazardous by the 2012 OSHA Hazard Communication Standard .

未来方向

属性

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl(imidazo[1,2-a]pyridin-6-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c21-17(15-5-6-16-18-8-10-19(16)12-15)20-9-7-13-3-1-2-4-14(13)11-20/h1-6,8,10,12H,7,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSRZIIYGOKMDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C3=CN4C=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Imidazo[1,2-a]pyridin-6-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5512461.png)

![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5512467.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}pyrrolidin-3-ol](/img/structure/B5512469.png)

![4-[2-(4-nitrobenzylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B5512471.png)

![rel-(3R,4S)-4-isopropyl-1-[6-(1-pyrrolidinylcarbonyl)-2-pyrazinyl]-3-pyrrolidinamine hydrochloride](/img/structure/B5512484.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5512492.png)

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B5512500.png)

![5-[(4-chlorophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide](/img/structure/B5512501.png)

![3-[5-(2-methyl-1-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5512509.png)